(-)-alpha-Terpineol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in benzene, acetone

Very soluble in alcohol, ether

In water, 7100 mg/L at 25 °C

slightly soluble in glycerol and water

1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

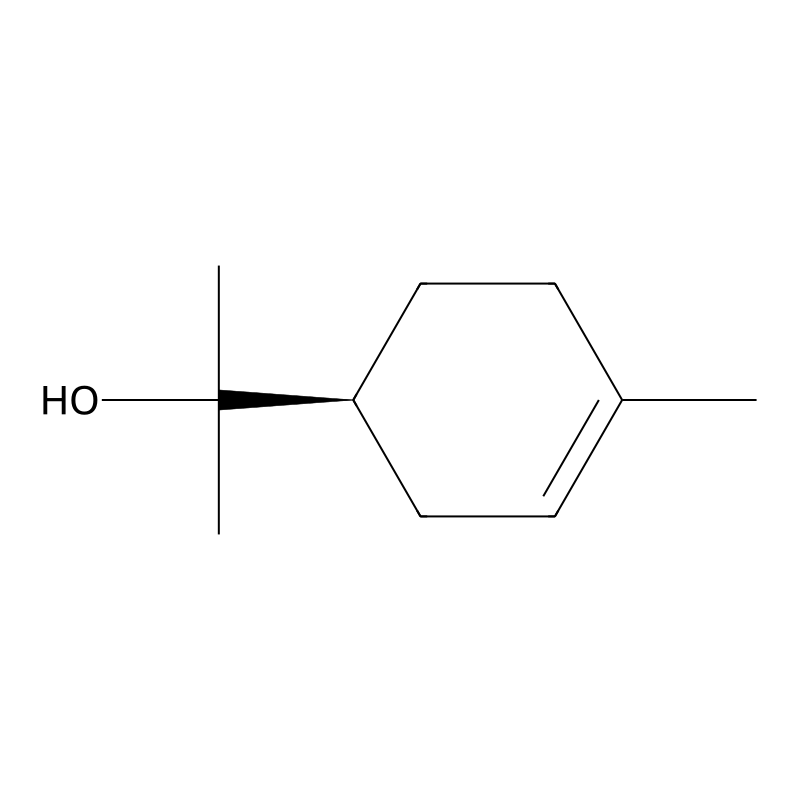

(-)-alpha-Terpineol, a monoterpenoid alcohol with the molecular formula C₁₀H₁₈O, is one of the four isomeric forms of terpineol. It is characterized by its pleasant floral aroma reminiscent of lilac and is commonly found in essential oils derived from pine, cajuput, and other aromatic plants. The compound plays a significant role in the fragrance and flavor industries due to its appealing scent profile. The IUPAC name for (-)-alpha-terpineol is 2-(4-methyl-3-cyclohexenyl)-2-propanol, and it has a molecular weight of approximately 154.25 g/mol .

- Insect Repellent: Some studies suggest that alpha-Terpineol may have insect repellent properties []. However, further research is needed to determine the efficacy of (-)-alpha-Terpineol specifically and at what concentrations it might be effective.

- Antimicrobial Activity: There is some evidence that alpha-Terpineol exhibits antimicrobial activity against certain bacteria and fungi []. More research is required to understand the mechanisms behind this activity and the potential applications of (-)-alpha-Terpineol as an antimicrobial agent.

Key Reactions:- Oxidation with Hydroxyl Radicals: Produces acetone and glyoxal.

- Reaction with Ozone: Yields various oxygenated organic compounds.

(-)-alpha-Terpineol exhibits several biological activities, including antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. Additionally, it has been noted for its anti-inflammatory effects and potential use in treating respiratory conditions due to its ability to act as a bronchodilator .

There are multiple methods for synthesizing (-)-alpha-terpineol:

- From Alpha-Pinene: The most common method involves hydrating alpha-pinene in the presence of sulfuric acid.

- From Limonene: Another method utilizes limonene, which undergoes Markovnikov addition with trifluoroacetic acid to form a trifluoroacetate intermediate that is hydrolyzed to yield alpha-terpineol .

(-)-alpha-Terpineol has diverse applications across various industries:

- Fragrance Industry: Used in perfumes and cosmetics due to its pleasant aroma.

- Food Industry: Employed as a flavoring agent.

- Pharmaceuticals: Investigated for potential therapeutic effects, including anti-inflammatory properties.

- Cleaning Products: Utilized for its antimicrobial properties in household cleaning formulations .

Research into the interactions of (-)-alpha-terpineol with environmental factors reveals significant implications for air quality and health. For instance, studies have demonstrated that its reactions with ozone can lead to the formation of secondary organic aerosols, which may affect respiratory health when inhaled . Furthermore, the compound's volatility and reactivity with hydroxyl radicals highlight its role in atmospheric chemistry.

(-)-alpha-Terpineol shares structural similarities with other terpenoids but possesses unique properties that distinguish it:

| Compound | Structure Type | Key Properties |

|---|---|---|

| Beta-Terpineol | Isomeric Terpenoid | More floral scent; used in fragrances |

| Gamma-Terpineol | Isomeric Terpenoid | Slightly different aroma; used in cosmetics |

| Terpinen-4-ol | Isomeric Terpenoid | Antimicrobial properties; used in cleaning products |

| Limonene | Monoterpene | Citrus aroma; widely used as a flavoring agent |

Uniqueness of (-)-alpha-Terpineol:- Distinct floral aroma compared to other terpenoids.

- Notable antimicrobial and anti-inflammatory properties.

- Specific reactivity patterns in atmospheric chemistry.

Purity

Physical Description

Liquid

White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline]

Liquid; [Sigma-Aldrich MSDS]

colourless, viscous liquid with a lilac-like odou

Color/Form

Pure alpha-isomer is white, crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Peach, floral (lilac) flavor

Sweet, lime taste

Density

0.930-0.936

LogP

Odor

Odor Threshold

Decomposition

Appearance

Melting Point

Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 1538 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 1535 of 1538 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.03 [mmHg]

VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/

0.0423 mm Hg at 24 °C

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Biotransformation of alpha-terpineol by the common cutworm (Spodoptera litura) larvae was investigated. alpha-Terpineol was mixed in an artificial diet, and the diet was fed to the larvae (fourth-fifth instar) of S. litura. Metabolites were isolated from the frass and analyzed spectroscopically. Main metabolites were 7-hydroxy-alpha-terpineol (p-menth-1-ene-7,8-diol) and oleuropeic acid (8-hydroxy-p-menth-1-en-7-oic acid). Intestinal bacteria from the frass of larvae did not participate in the metabolism of alpha-terpineol. alpha-Terpineol was preferentially oxidized at the C-7 position (allylic methyl group) by S. litura larvae.

Details of the metabolism of alpha-terpineol by Pseudomonas incognita are presented. Degradation of alpha-terpineol by this organism resulted in the formation of a number of acidic and neutral metabolites. Among the acidic metabolites, beta-isopropyl pimelic acid, 1-hydroxy-4-isopropenyl-cyclohexane-1-carboxylic acid, 8-hydroxycumic acid, oleuropeic acid, cumic acid, and p-isopropenyl benzoic acid have been identified. Neutral metabolites identified were limonene, p-cymene-8-ol, 2-hydroxycineole, and uroterpenol. ... /I/t appears that P. incognita degrades alpha-terpineol by at least three different routes. While one of the pathways seems to operate via oleuropeic acid, a second may be initiated through the aromatization of alpha-terpineol. The third pathway may involve the formation of limonene from alpha-terpineol and its further metabolism.

In a minor pathway, the endocyclic alkene of alpha-terpineol is epoxidized and then hydrolysed to yield a triol metabolite 1,2,8-trihydroxy- para-menthane, which was also reported in humans after inadvertent oral ingestion of a pine-oil disinfectant containing alpha-terpineol.

Metabolized primarily by conjugation with glucuronic acid and excreted in urine. Oxidation of the allylic methyl group followed by hydrogenation to yield the corresponding saturated acid may occur.

Associated Chemicals

Wikipedia

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Denaturant; Solvent

Methods of Manufacturing

Isolation of d-alpha-terpineol from petitgrain oil; ... isolation from l-alpha-terpineol from long leaf pine oil; isolation of dl-alpha-terpineol from cajeput oil.

Extraction of essential oils, fractional distillation of pine oils, wood processing industry.

By heating terpin hydrate with phosphoric acid and distilling or with dilute sulfuric acid, using azeotropic separation; fractional distillation of pine oil. /Terpineol/

For more Methods of Manufacturing (Complete) data for alpha-Terpineol (7 total), please visit the HSDB record page.

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Wholesale and Retail Trade

Other (requires additional information)

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

Paint and Coating Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

All Other Chemical Product and Preparation Manufacturing

3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-: ACTIVE

Terpineol: ACTIVE

3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, sodium salt (1:1), (1S)-: INACTIVE

Terpineol exists as three isomers: alpha-, beta-, and gamma-terpineol.

Analytic Laboratory Methods

Using GC/MS, alpha-terpineol was identified as an effluent chemical.

The simultaneous GC analysis based on both volatility and polarity constitutes is suitable for studying a complex mixt such as an essential oil. The splitting device here described allows a dual capillary column analysis after an on-column injection without any special instrument modification. Through a dual column analysis, a qualitative and quant evaluation of those components which coelute on a given stationary phase can be achieved and unknown coelution problems can be brought to light.

Clinical Laboratory Methods

After inhalation expt with sandalwood oil and the pure fragrance cmpd coumarin and alpha-terpineol, substances were detected and measured in the blood samples of test animals (mice) using GC/MS (MID) in connection with GC/FTIR (SWC), GC/AES (carbon and oxygen trace) and FID/GC.

Storage Conditions

Stability Shelf Life

Dates

2: Naidoo S, Christie N, Acosta JJ, Mphahlele MM, Payn KG, Myburg AA, Külheim C. Terpenes associated with resistance against the gall wasp, Leptocybe invasa, in Eucalyptus grandis. Plant Cell Environ. 2018 Apr 30. doi: 10.1111/pce.13323. [Epub ahead of print] PubMed PMID: 29710389.

3: Joch M, Mrázek J, Skřivanová E, Čermák L, Marounek M. Effects of pure plant secondary metabolites on methane production, rumen fermentation and rumen bacteria populations in vitro. J Anim Physiol Anim Nutr (Berl). 2018 Apr 29. doi: 10.1111/jpn.12910. [Epub ahead of print] PubMed PMID: 29707819.

4: Gutiérrez-Gamboa G, Garde-Cerdán T, Carrasco-Quiroz M, Pérez-Álvarez EP, Martínez-Gil AM, Del Alamo-Sanza M, Moreno-Simunovic Y. Volatile composition of Carignan noir wines from ungrafted and grafted onto País (Vitis vinifera L.) grapevines from ten wine-growing sites in Maule Valley, Chile. J Sci Food Agric. 2018 Feb 9. doi: 10.1002/jsfa.8949. [Epub ahead of print] PubMed PMID: 29424428.

5: D'Angelo M, Zanor MI, Sance M, Cortina PR, Boggio SB, Asprelli P, Carrari F, Santiago AN, Asís R, Peralta IE, Valle EM. Contrasting metabolic profiles of tasty Andean varieties of tomato fruit in comparison with commercial ones. J Sci Food Agric. 2018 Feb 2. doi: 10.1002/jsfa.8930. [Epub ahead of print] PubMed PMID: 29393974.

6: Safaripour S, Nemati Y, Parvardeh S, Ghafghazi S, Fouladzadeh A, Moghimi M. Role of l-arginine/SNAP/NO/cGMP/K(ATP) channel signalling pathway in antinociceptive effect of α-terpineol in mice. J Pharm Pharmacol. 2018 Apr;70(4):507-515. doi: 10.1111/jphp.12864. Epub 2018 Jan 30. PubMed PMID: 29380385.

7: Cutillas AB, Carrasco A, Martinez-Gutierrez R, Tomas V, Tudela J. Thymus mastichina L. essential oils from Murcia (Spain): Composition and antioxidant, antienzymatic and antimicrobial bioactivities. PLoS One. 2018 Jan 5;13(1):e0190790. doi: 10.1371/journal.pone.0190790. eCollection 2018. PubMed PMID: 29304179; PubMed Central PMCID: PMC5755899.

8: Zhu W, Liu X, Wang Y, Tong Y, Hu Y. Discovery of a novel series of α-terpineol derivatives as promising anti-asthmatic agents: Their design, synthesis, and biological evaluation. Eur J Med Chem. 2018 Jan 1;143:419-425. doi: 10.1016/j.ejmech.2017.07.068. Epub 2017 Aug 1. PubMed PMID: 29202404.

9: Bouzas-Cid Y, Falqué E, Orriols I, Mirás-Avalos JM. Effects of irrigation over three years on the amino acid composition of Treixadura (Vitis vinifera L.) musts and wines, and on the aromatic composition and sensory profiles of its wines. Food Chem. 2018 Feb 1;240:707-716. doi: 10.1016/j.foodchem.2017.08.013. Epub 2017 Aug 5. PubMed PMID: 28946333.

10: Shen CY, Jiang JG, Zhu W, Ou-Yang Q. Anti-inflammatory Effect of Essential Oil from Citrus aurantium L. var. amara Engl. J Agric Food Chem. 2017 Oct 4;65(39):8586-8594. doi: 10.1021/acs.jafc.7b02586. Epub 2017 Sep 25. PubMed PMID: 28906110.

11: Wang M, Gu D, Li H, Wang Q, Kang J, Chu T, Guo H, Yang Y, Tian J. Rapid prediction and identification of lipase inhibitors in volatile oil from Pinus massoniana L. needles. Phytochemistry. 2017 Sep;141:114-120. doi: 10.1016/j.phytochem.2017.06.002. Epub 2017 Jun 10. PubMed PMID: 28609696.

12: da Silva AP, Silva NF, Andrade EHA, Gratieri T, Setzer WN, Maia JGS, da Silva JKR. Tyrosinase inhibitory activity, molecular docking studies and antioxidant potential of chemotypes of Lippia origanoides (Verbenaceae) essential oils. PLoS One. 2017 May 1;12(5):e0175598. doi: 10.1371/journal.pone.0175598. eCollection 2017. PubMed PMID: 28459864; PubMed Central PMCID: PMC5411033.

13: Vafadar Shoshtari Z, Rahimmalek M, Sabzalian MR, Hosseini H. Essential Oil and Bioactive Compounds Variation in Myrtle (Myrtus communis L.) as Affected by Seasonal Variation and Salt Stress. Chem Biodivers. 2017 Apr;14(4). doi: 10.1002/cbdv.201600365. Epub 2017 Mar 25. PubMed PMID: 28170149.

14: Babarinde SA, Pitan OOR, Olatunde GO, Ajala MO. Chemical Composition of the Essential Oil of Nigeria Grown Hoslundia opposita Vahl (Lamiaceae) Dried Leaves and Its Bioactivity against Cowpea Seed Bruchid. Chem Biodivers. 2017 Jun;14(6). doi: 10.1002/cbdv.201600418. Epub 2017 May 18. PubMed PMID: 28092425.

15: Bier MC, Medeiros AB, Soccol CR. Biotransformation of limonene by an endophytic fungus using synthetic and orange residue-based media. Fungal Biol. 2017 Feb;121(2):137-144. doi: 10.1016/j.funbio.2016.11.003. Epub 2016 Nov 30. PubMed PMID: 28089045.

16: Anwar S, Crouch RA, Awadh Ali NA, Al-Fatimi MA, Setzer WN, Wessjohann L. Hierarchical cluster analysis and chemical characterisation of Myrtus communis L. essential oil from Yemen region and its antimicrobial, antioxidant and anti-colorectal adenocarcinoma properties. Nat Prod Res. 2017 Sep;31(18):2158-2163. doi: 10.1080/14786419.2016.1277346. Epub 2017 Jan 9. PubMed PMID: 28068844.

17: Kupska M, Jeleń HH. In-tube extraction for the determination of the main volatile compounds in Physalis peruviana L. J Sep Sci. 2017 Jan;40(2):532-541. doi: 10.1002/jssc.201600797. Epub 2016 Dec 14. PubMed PMID: 27862955.

18: Guo S, Geng Z, Zhang W, Liang J, Wang C, Deng Z, Du S. The Chemical Composition of Essential Oils from Cinnamomum camphora and Their Insecticidal Activity against the Stored Product Pests. Int J Mol Sci. 2016 Nov 4;17(11). pii: E1836. PubMed PMID: 27827929; PubMed Central PMCID: PMC5133837.

19: Ibrahim SR, Abdallah HM, Mohamed GA, Farag MA, Alshali KZ, Alsherif EA, Ross SA. Volatile oil profile of some lamiaceous plants growing in Saudi Arabia and their biological activities. Z Naturforsch C. 2017 Jan 1;72(1-2):35-41. doi: 10.1515/znc-2015-0234. PubMed PMID: 27458662.

20: Aboukhalid K, Lamiri A, Agacka-Mołdoch M, Doroszewska T, Douaik A, Bakha M, Casanova J, Tomi F, Machon N, Faiz CA. Chemical Polymorphism of Origanum compactum Grown in All Natural Habitats in Morocco. Chem Biodivers. 2016 Sep;13(9):1126-1139. doi: 10.1002/cbdv.201500511. Epub 2016 Sep 6. PubMed PMID: 27450293.